molecular formula C9H20Cl2N2 B13511653 1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride

1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride

Cat. No.: B13511653
M. Wt: 227.17 g/mol
InChI Key: YVAPKXYWUSCJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the fields of chemistry, biology, and medicine for its potential therapeutic effects and as an intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride involves several steps. One common method includes the reaction of cyclopropylamine with N-methylpiperidin-4-one under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor in the development of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopropyl-N-methylpiperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

    1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride: This compound has a similar structure but differs in its salt form, which can affect its solubility and reactivity.

    1-Methylpiperidin-4-amine: This compound lacks the cyclopropyl group, which can influence its chemical properties and biological activity.

    4-Amino-1-methylpiperidine: This compound has a similar piperidine ring structure but differs in its substitution pattern, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.17 g/mol

IUPAC Name

1-cyclopropyl-N-methylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c1-10-8-4-6-11(7-5-8)9-2-3-9;;/h8-10H,2-7H2,1H3;2*1H

InChI Key

YVAPKXYWUSCJKA-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C2CC2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.